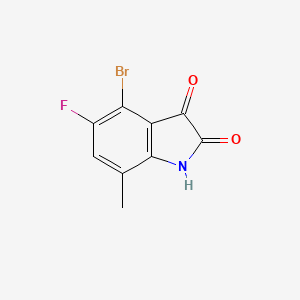
4-Bromo-5-fluoro-7-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-7-methylindoline-2,3-dione is a heterocyclic compound with the molecular formula C₉H₅BrFNO₂ and a molecular weight of 258.04 g/mol . It is a derivative of indoline-2,3-dione, featuring bromine, fluorine, and methyl substituents on the indoline ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination and fluorination of indoline-2,3-dione derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the indoline ring .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-fluoro-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce various hydroxy derivatives .
Applications De Recherche Scientifique
4-Bromo-5-fluoro-7-methylindoline-2,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-methylindoline-2,3-dione: Similar structure but lacks the fluorine substituent.
5-Methylindoline-2,3-dione: Lacks both bromine and fluorine substituents.
4-Bromo-2-fluorobenzyl bromide: Contains bromine and fluorine but differs in the core structure.
Uniqueness
4-Bromo-5-fluoro-7-methylindoline-2,3-dione is unique due to the specific combination of bromine, fluorine, and methyl groups on the indoline-2,3-dione scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H5BrFNO2 |
|---|---|
Poids moléculaire |
258.04 g/mol |
Nom IUPAC |
4-bromo-5-fluoro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrFNO2/c1-3-2-4(11)6(10)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
Clé InChI |
GICXJQGLDMHWKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC(=O)C2=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)
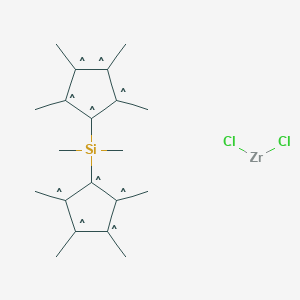
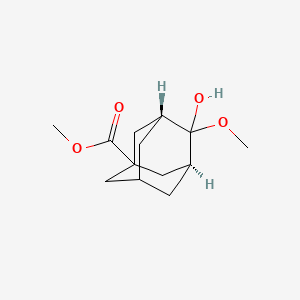
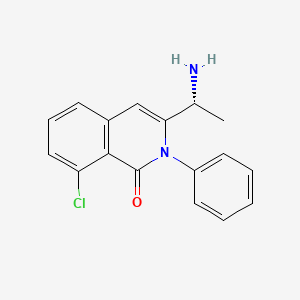
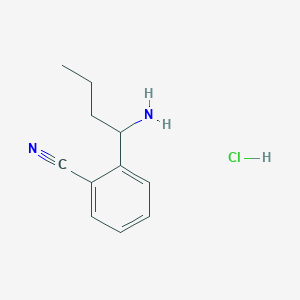
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)



![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)
